2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide can be compared with other compounds that have similar structural features, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-8-6-7-11-19(15)25-21(28)13-27-16(2)24-12-18(23(27)29)22-26-20(14-30-22)17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXSDXSEYPTLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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